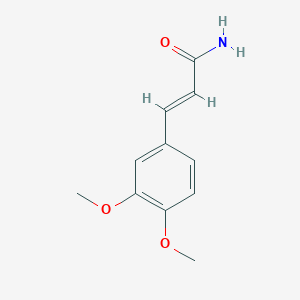

3,4-Dimethoxycinnamamide

説明

Synthesis Analysis

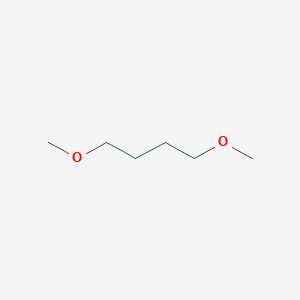

The synthesis of 3,4-Dimethoxycinnamamide and its derivatives involves several chemical reactions, showcasing the versatility of organic synthesis methods. For example, the one-pot synthesis of Ethyl 3,4-Dimethoxycinnamate, a related compound, demonstrates the efficiency of using veratraldehyde and diethyl malomate with L-proline/potassium phosphate in ethanol under optimal conditions, achieving a high yield and purity (Zeng Qing-youa, 2008).

Molecular Structure Analysis

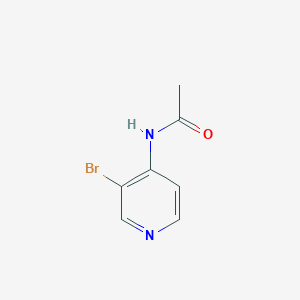

The molecular structure of 3,4-Dimethoxycinnamamide and related compounds has been elucidated through various analytical techniques. The synthesis and crystal structure determination of similar compounds provide insights into the stereochemistry and molecular conformations that influence the reactivity and properties of these molecules. For instance, the synthesis and crystal structure of 4-(4,6-dimethoxyl-pyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester reveal detailed molecular geometry and interactions (S. Ji, 2006).

Chemical Reactions and Properties

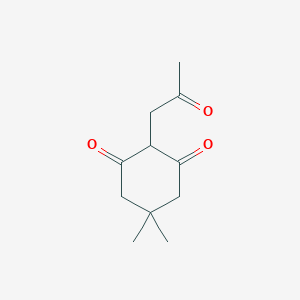

3,4-Dimethoxycinnamamide participates in various chemical reactions, demonstrating its reactivity and potential for modification. The compound's interactions with other chemicals can lead to the formation of new compounds with distinct properties, useful in different scientific and industrial applications. The synthesis of novel compounds through reactions involving 3,4-Dimethoxycinnamamide derivatives showcases the compound's versatility (K. Okumura et al., 1998).

Physical Properties Analysis

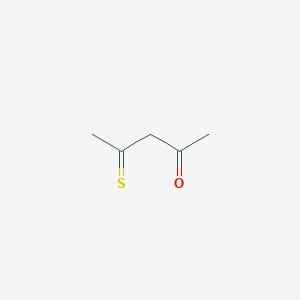

The physical properties of 3,4-Dimethoxycinnamamide, such as melting point, solubility, and crystal structure, are crucial for its handling and application in various domains. The polymorphism of related compounds, such as 3,4-dimethoxycinnamic acid, highlights the importance of understanding these properties for the optimization of solid-state reactions and the development of materials with desired mechanical and optical characteristics (M. Mishra et al., 2015).

科学的研究の応用

Antiallergic Drug : 3,4-DAA is effective as an antiallergic drug, inhibiting hypersensitivity reactions such as homologous passive cutaneous anaphylaxis in rats and guinea pigs. It also decreases anaphylactic mediator release from guinea pig lungs and shows potential clinical application for certain allergic-related diseases, especially asthma caused by reaginic antibody (Koda et al., 1976).

Treatment of Allergic Rhinitis : In clinical evaluations, 3,4-DAA has been compared to disodium cromoglycate (DSCG) for treating perennial nasal allergy. It is considered a mild mast cell stabilizer with minimal side effects, comparable in efficacy to DSCG (Okuda et al., 1984).

Suppressing CD4+ T Cell Activation : It exhibits potent suppressive effects on the function of naïve human CD4+ T cells, important in the context of autoimmune diseases like multiple sclerosis and rheumatoid arthritis. Tranilast, a form of 3,4-DAA, inhibits T cell activation and proliferation, interfering with cytokine production (Hertenstein et al., 2011).

Allograft Immunorejection : In studies involving liver orthotopic transplants in rats, 3,4-DAA showed anti-inflammatory and anti-immunorejection properties. It could be significant in the treatment of allograft immunorejection (Sun et al., 2011).

Antifungal Activity : It has been identified in compounds isolated from Streptoverticillium morookaense and exhibits antifungal activity against Peronophythora litchii (Feng et al., 2007).

Anti-Inflammatory and Anti-Proliferative Effects : Some derivatives of 3,4-DAA, such as 2'-hydroxychalcones and flavones, show anti-inflammatory effects and inhibit the generation of inflammatory mediators (Ballesteros et al., 1995).

Skin Transplantation : 3,4-DAA can suppress skin transplantation rejection in mice and enhance the activity of indoleamine 2,3-dioxygenase (IDO), suggesting its utility in reducing transplant rejection damage (Ku, 2011).

Combination with Cyclosporin A : When combined with cyclosporin A in organ transplantation, 3,4-DAA preserves the immunosuppressive effect while reducing the side effects of cyclosporin A, indicating its potential as an adjunctive therapy in transplants (Xu Yong-gang et al., 2014).

特性

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H2,12,13)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKZILHYXHKAKT-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethoxycinnamamide | |

CAS RN |

14773-40-1 | |

| Record name | Cinnamamide, 3,4-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014773401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

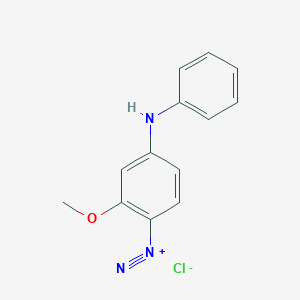

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)